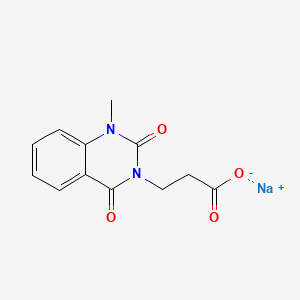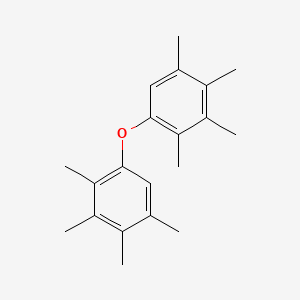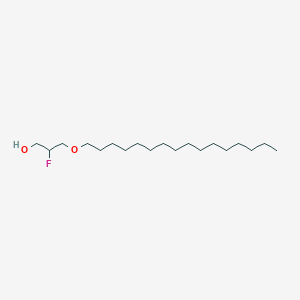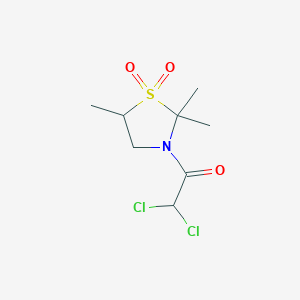
Disulfoxide, dihexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfoxide, dihexyl is an organosulfur compound characterized by the presence of two hexyl groups attached to a sulfoxide functional group. This compound is part of a broader class of sulfoxides, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disulfoxide, dihexyl can be synthesized through the oxidation of dihexyl sulfide. Common oxidizing agents used for this transformation include hydrogen peroxide and periodate. The reaction typically proceeds under mild conditions to avoid over-oxidation to the corresponding sulfone .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Disulfoxide, dihexyl can undergo further oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to dihexyl sulfide using reducing agents such as sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides and thiols.
Major Products Formed:
Oxidation: Dihexyl sulfone.
Reduction: Dihexyl sulfide.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Disulfoxide, dihexyl has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery vehicle.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which disulfoxide, dihexyl exerts its effects involves the interaction of the sulfoxide group with various molecular targets. The sulfoxide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biological pathways and affect cellular processes .
Comparaison Avec Des Composés Similaires
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality.
Diethyl sulfoxide: Similar in structure but with shorter alkyl chains.
Diphenyl sulfoxide: Contains aromatic groups instead of alkyl chains.
Uniqueness: Disulfoxide, dihexyl is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological membranes. This makes it particularly useful in applications where longer hydrophobic chains are advantageous .
Propriétés
Numéro CAS |
63450-70-4 |
|---|---|
Formule moléculaire |
C12H26O2S2 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
1-hexylsulfinylsulfinylhexane |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-7-9-11-15(13)16(14)12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
KNXIMYUHWUOWMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCS(=O)S(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)



![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)


![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)





